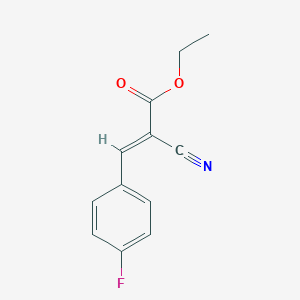

Ethyl 2-cyano-3-(4-fluorophenyl)acrylate

Overview

Description

Ethyl 2-cyano-3-(4-fluorophenyl)acrylate is an organic compound with the molecular formula C12H10FNO2 It is a derivative of acrylate and contains a cyano group and a fluorophenyl group

Mechanism of Action

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors , which could potentially be the case for this compound as well.

Mode of Action

Similar compounds have been extensively used as agrochemicals due to their unique mechanism of action .

Biochemical Pathways

Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, affecting a wide range of biochemical pathways .

Result of Action

Similar compounds have shown inhibitory activity against various pathogens .

Preparation Methods

Ethyl 2-cyano-3-(4-fluorophenyl)acrylate can be synthesized through a Knoevenagel condensation reaction. This reaction involves the condensation of ethyl cyanoacetate with 4-fluorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction is typically carried out in ethanol at reflux temperature for about an hour or at room temperature for a longer duration . The product is obtained in good yields through this method.

Chemical Reactions Analysis

Ethyl 2-cyano-3-(4-fluorophenyl)acrylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Chemistry

Ethyl 2-cyano-3-(4-fluorophenyl)acrylate serves as an intermediate in the synthesis of various organic compounds, particularly in creating substituted acrylates. Its unique structure allows for the formation of diverse derivatives through electrophilic aromatic substitution reactions .

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. It has been studied for its ability to interact with biological targets, modulating specific enzymes or receptors, which could lead to novel therapeutic agents .

- Case Study : A study highlighted its role in enzyme inhibition related to cancer progression, demonstrating promise as an anticancer agent through modulation of key metabolic pathways .

Medicinal Chemistry

The compound is being explored as a pharmaceutical intermediate , with ongoing research aimed at developing new drugs that utilize its unique properties for therapeutic purposes . The fluorine atom enhances binding affinity compared to non-fluorinated analogs, making it a valuable candidate for drug development.

Industrial Applications

In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity allows it to be utilized in various formulations and processes, contributing to advancements in materials science .

Comparison with Similar Compounds

Ethyl 2-cyano-3-(4-fluorophenyl)acrylate can be compared with other similar compounds such as:

Ethyl 2-cyano-3-(2-fluorophenyl)acrylate: Similar structure but with the fluorine atom in a different position.

Ethyl 2-cyano-3-(4-chlorophenyl)acrylate: Contains a chlorine atom instead of fluorine.

Ethyl 2-cyano-3-(4-bromophenyl)acrylate: Contains a bromine atom instead of fluorine. The uniqueness of this compound lies in the specific position of the fluorine atom, which can influence its reactivity and interactions in various applications.

Biological Activity

Ethyl 2-cyano-3-(4-fluorophenyl)acrylate is an organic compound notable for its unique structural features, including a cyano group and a fluorinated phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C₁₂H₁₀FNO₂

- Molecular Weight : Approximately 219.215 g/mol

- Structure : The presence of the cyano group enhances reactivity, while the fluorine atom contributes to unique electronic properties that influence biological interactions.

Research indicates that this compound interacts with various biological targets, potentially modulating specific enzymes or receptors. The fluorine atom enhances binding affinity and selectivity compared to non-fluorinated analogs, making it a valuable candidate for drug development.

Anticancer Properties

Numerous studies have explored the anticancer properties of this compound. For instance, a study demonstrated significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | GI% (Growth Inhibition) |

|---|---|

| HOP-92 (Lung) | 71.8 |

| NCI-H460 (Lung) | 66.12 |

| ACHN (Renal) | 66.02 |

| RFX 393 (Renal) | 84.17 |

The compound exhibited a mechanism of action involving cell cycle arrest and apoptosis induction, particularly in renal carcinoma cells, where it significantly affected cell cycle progression by increasing G0–G1 phase populations while decreasing S and G2/M phase populations .

Antimicrobial Activity

This compound has also shown promising antimicrobial activity against various pathogens. Its structural characteristics allow it to inhibit microbial growth effectively, making it a potential candidate for developing new antimicrobial agents.

Case Studies and Research Findings

- Supramolecular Assembly : A study highlighted the role of this compound in forming three-dimensional supramolecular networks, which could lead to novel applications in drug delivery systems .

- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on key enzymes involved in cancer progression, demonstrating potential as an anticancer agent through enzyme modulation .

- Synthesis and Yield : The synthesis of this compound typically involves reactions with ethyl cyanoacetate and appropriate aldehydes under specific conditions, yielding products with high purity and yield (up to 87%) .

Properties

IUPAC Name |

ethyl 2-cyano-3-(4-fluorophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2/c1-2-16-12(15)10(8-14)7-9-3-5-11(13)6-4-9/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSTPLWBGNXWIBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(C=C1)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801252448 | |

| Record name | Ethyl 2-cyano-3-(4-fluorophenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801252448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18861-57-9 | |

| Record name | Ethyl 2-cyano-3-(4-fluorophenyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18861-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-cyano-3-(4-fluorophenyl)acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018861579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-cyano-3-(4-fluorophenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801252448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.